An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: Synthesis, Properties, and Applications in Advanced Materials
An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: Synthesis, Properties, and Applications in Advanced Materials
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile, a molecule of significant interest in the field of materials science. While the benzonitrile moiety is a common pharmacophore, extensive literature review reveals that the primary application of this specific compound and its close analogs lies not in pharmacology, but in the design of liquid crystals. This guide will therefore focus on the synthesis, physicochemical properties, and the pivotal role of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile in the development of liquid crystalline materials. We will explore the structure-property relationships that govern its mesomorphic behavior and provide a detailed synthetic protocol for its preparation.
Introduction: Unveiling the Material Science Significance of a Unique Benzonitrile Derivative
Benzonitrile derivatives are a cornerstone in medicinal chemistry, valued for their ability to act as bioisosteres for various functional groups and their role in modulating pharmacological activity.[1] However, the unique structural combination of a 4-cyanophenyl group with a 5-butyl-1,3-dioxane ring in 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile directs its utility towards a different scientific domain: materials science, and specifically, liquid crystals.[2][3]
The 1,3-dioxane ring, a six-membered heterocycle, provides a rigid and stereochemically defined core, which is a critical feature for the formation of liquid crystalline phases. The presence of a terminal cyano group on the phenyl ring introduces a strong dipole moment, further influencing the intermolecular interactions that lead to the self-assembly of molecules into ordered, yet fluid, mesophases.[4] This guide will delve into the technical details of this fascinating molecule, providing researchers with the necessary information to synthesize and explore its potential in advanced material applications.
Chemical Structure and Physicochemical Properties
The chemical identity of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile is well-established, with its structure and basic properties cataloged in various chemical databases.[5] The molecule consists of a central 1,3-dioxane ring substituted at the 2-position with a 4-cyanophenyl group and at the 5-position with a butyl group. The stereochemistry at the 2 and 5 positions of the dioxane ring, typically the trans configuration, is crucial for maintaining a linear molecular shape, a prerequisite for liquid crystallinity.
Structural Details
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IUPAC Name: 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile[5]
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CAS Number: 74800-54-7[5]
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Molecular Formula: C₁₅H₁₉NO₂[5]
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Molecular Weight: 245.32 g/mol [5]
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SMILES: CCCCC1COC(OC1)C2=CC=C(C=C2)C#N
Physicochemical Data
A summary of the key physicochemical properties of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile is presented in the table below. It is important to note that while some data is available, many properties are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Weight | 245.32 g/mol | PubChem[5] |
| XLogP3-AA (Predicted) | 3.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 4 | PubChem[5] |
| Exact Mass | 245.141579 g/mol | PubChem[5] |
| Topological Polar Surface Area | 42.3 Ų | PubChem[5] |
Synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: A Step-by-Step Protocol
The synthesis of 2,5-disubstituted 1,3-dioxanes is typically achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. In the case of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile, the key starting materials are 2-butyl-1,3-propanediol and 4-formylbenzonitrile.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile.
Detailed Experimental Protocol
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-butyl-1,3-propanediol (1 equivalent), 4-formylbenzonitrile (1 equivalent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).
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Solvent Addition: Add a suitable solvent for azeotropic removal of water, such as toluene or benzene.
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Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
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Completion and Quenching: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile. The trans-isomer is typically the major product due to thermodynamic stability.
Application in Liquid Crystals: Structure-Property Relationships
The molecular architecture of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile is ideally suited for the formation of liquid crystalline phases. The interplay between the different structural motifs gives rise to its mesomorphic properties.
The Role of the 1,3-Dioxane Ring
The 1,3-dioxane ring serves as a rigid core component, which is essential for maintaining the rod-like molecular shape necessary for liquid crystallinity. The trans-configuration of the substituents at the 2 and 5 positions ensures a linear geometry, promoting the parallel alignment of molecules in the mesophase.
The Influence of the 4-Cyanophenyl Group
The 4-cyanophenyl group imparts a strong dipole moment along the long molecular axis. This permanent dipole leads to strong intermolecular dipole-dipole interactions, which contribute to the thermal stability of the liquid crystalline phase. The cyano group is a common terminal substituent in liquid crystal design for this reason.[3]
The Effect of the 5-Butyl Group
The flexible butyl chain at the 5-position of the dioxane ring contributes to the overall anisotropy of the molecule and influences the melting point and the type of liquid crystalline phase formed. The length of this alkyl chain can be varied to fine-tune the mesomorphic properties of the material.
Logical Relationship Diagram
Caption: Structure-property relationships in 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile.
Conclusion and Future Outlook
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile stands as a testament to the diverse applications of organic molecules. While its structural features might initially suggest potential pharmacological activity, a deeper investigation reveals its true value in the realm of materials science. Its carefully designed molecular architecture makes it a valuable component in the formulation of liquid crystal mixtures for display technologies and other optoelectronic applications.[6][7]
For researchers in drug development, this case serves as an important reminder of the multifaceted nature of chemical structures and the need for a broad perspective in evaluating their potential applications. For materials scientists, this molecule and its analogs continue to be a fertile ground for exploring the fundamental principles of liquid crystal design and for the development of novel materials with tailored properties. Future research may focus on the synthesis of derivatives with different alkyl chain lengths or the incorporation of other functional groups to further modulate the liquid crystalline properties for specific applications.
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